molecular formula C10H19N3 B13482992 1-Hexyl-5-methyl-1H-pyrazol-3-amine

1-Hexyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13482992
M. Wt: 181.28 g/mol
InChI Key: VKBYVGRUDWCWQC-UHFFFAOYSA-N
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Description

1-Hexyl-5-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a hexyl group at the first position, a methyl group at the fifth position, and an amine group at the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-5-methyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of hexylhydrazine with 3-methyl-1-phenyl-2-propen-1-one under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Hexyl-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Hexyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar structure with an ethyl group instead of a hexyl group.

    3-Methyl-1H-pyrazol-5-amine: Lacks the hexyl group, making it less hydrophobic.

    1-Methyl-1H-pyrazol-3-amine: Similar but with a methyl group at the first position.

Uniqueness

1-Hexyl-5-methyl-1H-pyrazol-3-amine is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This structural feature differentiates it from other pyrazole derivatives and can lead to unique applications in various fields.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-hexyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-3-4-5-6-7-13-9(2)8-10(11)12-13/h8H,3-7H2,1-2H3,(H2,11,12)

InChI Key

VKBYVGRUDWCWQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=CC(=N1)N)C

Origin of Product

United States

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